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Compound of Interest

Compound Name: Penitrem A

Cat. No.: B192058 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structure-activity relationships (SAR)

of the tremorgenic mycotoxin Penitrem A and its naturally occurring and synthetic analogues.

By presenting key experimental data in a structured format, detailing methodologies for crucial

assays, and visualizing complex biological pathways and workflows, this document aims to be

an essential resource for researchers in toxicology, pharmacology, and drug discovery.

Introduction to Penitrem A
Penitrem A is a complex indole-diterpenoid mycotoxin primarily produced by the fungus

Penicillium crustosum. It is a potent neurotoxin that causes sustained tremors, convulsions,

and in high doses, can be lethal to animals.[1] The unique and complex structure of Penitrem
A has prompted significant interest in understanding how specific structural features relate to

its biological activity, paving the way for the investigation of its analogues. These analogues,

both naturally occurring and synthetic, exhibit a range of potencies and activities, from

tremorgenic and insecticidal effects to potential anticancer properties. This guide will delve into

these differences, providing a clear comparison based on available experimental evidence.

Comparative Biological Activity
The biological activities of Penitrem A and its analogues are diverse, with the most

pronounced effect being tremorgenicity. However, studies have also revealed activities such as
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ion channel modulation, cytotoxicity, and insecticidal effects. The following tables summarize

the available quantitative data to facilitate a direct comparison of these activities.

Tremorgenic Activity
The primary toxic effect of Penitrem A is the induction of tremors. The tremorgenic potential of

its analogues varies significantly with structural modifications.

Compound Species
Route of
Administrat
ion

Lowest
Tremor-
Inducing
Dose

ED₅₀
(Tremor
Scale)

Observatio
ns

Penitrem A Mouse Oral
0.50 mg/kg

bw

2.74 mg/kg

bw

Severe

spontaneous

tremors and

convulsions

at higher

doses (e.g., 8

mg/kg bw).

Thomitrem A Mouse Oral 8 mg/kg bw
Not

Determined

16-fold higher

dose required

to induce

tremors

compared to

Penitrem A.

Lacks the C-

16-C-18 ether

linkage.

Thomitrem E Mouse Oral
Non-

tremorgenic

Not

Applicable

Found to be

non-

tremorgenic

at the highest

dose tested

(16 mg/kg

bw).
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Inhibition of BK Channels
Penitrem A is a known inhibitor of high-conductance Ca²⁺-activated potassium (BK) channels,

which is a key aspect of its mechanism of action. The presence of different subunits in the BK

channel can affect the inhibitory potency of Penitrem A.

Compound Channel Composition IC₅₀

Penitrem A α subunit 6.4 nM

Penitrem A α + β1 subunit 64.4 nM

Anti-proliferative and Cytotoxic Activity
Recent studies have highlighted the potential of penitrems as anti-cancer agents,

demonstrating anti-proliferative, anti-migratory, and anti-invasive effects in mammary cancer

cells.

Compound Cell Line Activity Metric Value

Penitrems A-F
Mammary Cancer

Cells
Cytotoxicity

Data not quantified in

a comparable format,

but demonstrated anti-

proliferative, anti-

migratory, and anti-

invasive effects.

Insecticidal Activity
Several penitrem analogues have been shown to possess insecticidal properties.
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Compound Insect Species Activity

Penitrems A-D, F
Oncopeltus fasciatus, Ceratitis

capitata

Convulsive and insecticidal

activities. Chlorinated

penitrems showed the highest

activity.

Penitrem G
Oncopeltus fasciatus, Ceratitis

capitata
No activity observed.

Paspaline
Oncopeltus fasciatus, Ceratitis

capitata
No activity observed.

Key Structure-Activity Relationship Insights
Based on the comparative data, several key structural features appear to be critical for the

biological activity of Penitrem A and its analogues:

The C-16-C-18 Ether Linkage: The absence of this ether linkage, as seen in the thomitrems,

significantly reduces tremorgenic activity. Thomitrem A, which lacks this linkage, is 16 times

less potent than Penitrem A in inducing tremors, while Thomitrem E is non-tremorgenic.

Chlorination: The presence of chlorine atoms appears to be important for insecticidal activity,

with chlorinated penitrems demonstrating the highest potency.

Overall Molecular Architecture: The complex, rigid ring system of the penitrems is likely

crucial for its interaction with biological targets like BK channels. Minor changes to this

structure, as seen in the difference between Penitrem A and Penitrem G, can lead to a

complete loss of certain activities.

Signaling Pathways and Experimental Workflows
Penitrem A-Induced ROS Production via MAPK
Signaling
Penitrem A has been shown to induce the production of reactive oxygen species (ROS) in

human neutrophils through the activation of several Mitogen-Activated Protein Kinase (MAPK)
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signaling pathways.[2] This mechanism may contribute to the pathophysiology of Penitrem A-

induced neuromycotoxicosis.

Penitrem A

Intracellular
Ca²⁺ Increase

MEK1/2/5
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ROS Production

BAPTA-AM

U0126
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Click to download full resolution via product page

Caption: Signaling pathway of Penitrem A-induced ROS production.

Experimental Workflow for In Vitro Cytotoxicity Testing
The MTT assay is a standard colorimetric assay used to measure cellular metabolic activity as

an indicator of cell viability, proliferation, and cytotoxicity.
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Preparation

MTT Assay

Data Analysis

Seed cells into 96-well plate

Incubate cells (24h)

Add Penitrem A / Analogue

Incubate with compound (e.g., 48h)

Add MTT reagent

Incubate (4h)

Add solubilization solution

Incubate overnight

Measure absorbance (570 nm)

Calculate % cell viability

Click to download full resolution via product page

Caption: Workflow for MTT cytotoxicity assay.
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Experimental Protocols
In Vivo Tremorgenic Activity Assay in Mice
Objective: To assess the tremorgenic potential of Penitrem A and its analogues in a murine

model.

Materials:

Male albino mice (e.g., ICR strain), 20-25 g

Penitrem A or analogue, dissolved in a suitable vehicle (e.g., corn oil)

Syringes and needles for oral or intraperitoneal administration

Observation cages

A tremor scoring scale (e.g., 0 = no tremor; 1 = mild, intermittent tremor; 2 = moderate,

persistent tremor; 3 = severe, continuous tremor and ataxia; 4 = convulsions)

Procedure:

Acclimatize mice to laboratory conditions for at least one week prior to the experiment.

Fast mice for 4-6 hours before dosing, with water available ad libitum.

Prepare solutions of the test compounds at various concentrations.

Administer a single dose of the test compound to each mouse via the desired route (e.g.,

oral gavage or intraperitoneal injection). A control group should receive the vehicle only.

Observe the mice continuously for the first 4 hours post-administration and then periodically

for up to 72 hours.

Score the intensity of tremors at regular intervals using the tremor scoring scale.

Record the time of onset, duration, and maximal intensity of tremors for each animal.

Calculate the lowest dose that induces tremors and, if possible, an ED₅₀ value.
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Whole-Cell Patch-Clamp Assay for BK Channel
Inhibition
Objective: To measure the inhibitory effect of Penitrem A and its analogues on BK channels

expressed in a heterologous system.

Materials:

HEK293 cells transfected with the desired BK channel subunits (e.g., α or α + β1)

Patch-clamp rig with amplifier, data acquisition system, and microscope

Borosilicate glass capillaries for pulling micropipettes

Micropipette puller

Extracellular (bath) solution (e.g., containing in mM: 134 NaCl, 6 KCl, 1 MgCl₂, 2 CaCl₂, 10

HEPES, 10 glucose; pH 7.4)

Intracellular (pipette) solution (e.g., containing in mM: 140 KCl, 1 MgCl₂, 10 HEPES, 1

BAPTA, and free Ca²⁺ buffered to a specific concentration; pH 7.2)

Penitrem A or analogue stock solution in DMSO

Procedure:

Culture transfected HEK293 cells on glass coverslips.

Place a coverslip in the recording chamber on the microscope stage and perfuse with the

extracellular solution.

Pull a micropipette with a resistance of 2-5 MΩ when filled with the intracellular solution.

Approach a single, healthy-looking cell with the micropipette and form a high-resistance seal

(>1 GΩ) with the cell membrane.

Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
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Clamp the cell membrane potential at a holding potential (e.g., -80 mV) and apply a series of

depolarizing voltage steps (e.g., from -60 mV to +100 mV) to elicit BK channel currents.

Record the baseline currents.

Perfuse the cell with the extracellular solution containing the test compound at a specific

concentration.

Record the currents in the presence of the compound.

Wash out the compound and record the recovery of the current.

Analyze the data by measuring the peak current at a specific voltage step before and after

compound application to determine the percentage of inhibition.

Construct a dose-response curve by testing a range of compound concentrations to

calculate the IC₅₀ value.

MTT Cytotoxicity Assay
Objective: To determine the cytotoxicity of Penitrem A and its analogues on a specific cell line.

Materials:

96-well flat-bottomed microplates

The desired cell line (e.g., a cancer cell line or a neuronal cell line)

Complete cell culture medium

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Microplate reader

Procedure:
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Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in

100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

Prepare serial dilutions of the test compounds in the complete medium.

Remove the medium from the wells and replace it with 100 µL of the medium containing the

test compounds at different concentrations. Include control wells with medium only (blank)

and cells with medium containing the vehicle (negative control).

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

After incubation, add 10 µL of the MTT solution to each well and incubate for 4 hours at

37°C.

After the 4-hour incubation, add 100 µL of the solubilization solution to each well.

Gently mix the solution in the wells to dissolve the formazan crystals.

Incubate the plate overnight in a humidified atmosphere.

Measure the absorbance of each well at 570 nm using a microplate reader.

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated

control cells.

Plot the cell viability against the compound concentration to determine the IC₅₀ value.
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To cite this document: BenchChem. [Structure-Activity Relationship of Penitrem A and its
Analogues: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b192058#structure-activity-relationship-of-penitrem-a-
and-its-analogues]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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